2-Methoxy-4-propylidenecyclohexa-2,5-dien-1-one
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Overview
Description
2-Methoxy-4-propylidenecyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a methoxy group and a propylidene group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propylidenecyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-methoxyphenol with propionaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-propylidenecyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
2-Methoxy-4-propylidenecyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propylidenecyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-propylidenecyclohexa-2,5-dien-1-one: Unique due to its specific substituents and structure.
4-[bis(p-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one: Similar structure but different substituents.
4,4’-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride: Another related compound with distinct properties.
Uniqueness
This compound stands out due to its specific methoxy and propylidene groups, which confer unique chemical and biological properties.
Properties
CAS No. |
59919-10-7 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methoxy-4-propylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h4-7H,3H2,1-2H3 |
InChI Key |
KEZVUBBSZZWAGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1C=CC(=O)C(=C1)OC |
Origin of Product |
United States |
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